molecular formula C18H15F3N2O5 B2659202 N-(2H-1,3-benzodioxol-5-yl)-N'-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide CAS No. 1351645-05-0

N-(2H-1,3-benzodioxol-5-yl)-N'-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide

Cat. No.: B2659202
CAS No.: 1351645-05-0
M. Wt: 396.322
InChI Key: NLPJSHBZPUWGOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2H-1,3-benzodioxol-5-yl)-N'-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide is a chemical compound with the CAS Registry Number 1351645-05-0 and a molecular formula of C18H15F3N2O5, corresponding to a molecular weight of 396.32 g/mol . Its structure is characterized by a benzodioxole group and a trifluoromethyl phenyl moiety, which are functional groups present in various pharmacologically active compounds. Compounds featuring the 1,3-benzodioxole nucleus are frequently explored in medicinal chemistry for a range of activities, including potential anti-cancer, anti-infective, and anti-diabetic properties . Similarly, the trifluoromethyl group is a common motif in agrochemical and pharmaceutical research due to its ability to influence a compound's metabolic stability, lipophilicity, and binding affinity. This combination of structural features makes this ethanediamide derivative a compound of interest for early-stage research and development, particularly in the synthesis and screening of novel bioactive molecules. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O5/c19-18(20,21)11-3-1-10(2-4-11)13(24)8-22-16(25)17(26)23-12-5-6-14-15(7-12)28-9-27-14/h1-7,13,24H,8-9H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLPJSHBZPUWGOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCC(C3=CC=C(C=C3)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-N’-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide typically involves multiple stepsThe reaction conditions often require the use of catalysts such as palladium or copper, and solvents like ethanol or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often employing continuous flow techniques and rigorous purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-N’-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific proteins makes it a candidate for drug development .

Medicine

Medically, this compound is being investigated for its anti-inflammatory and anticancer properties. Preliminary studies suggest that it may inhibit the growth of certain cancer cells and reduce inflammation by targeting specific pathways .

Industry

In industry, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-N’-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

  • Sulfonyl and Halogenated Derivatives: Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (, [7–9]) incorporate sulfonyl and fluorophenyl groups.
  • Piperazinyl-Fluorophenyl Analogues : N-{2-(1,3-Benzodioxol-5-yl)-2-[4-(4-fluorophenyl)-1-piperazinyl]ethyl}-N′-(tetrahydro-2-furanylmethyl)ethanediamide () replaces the hydroxy-trifluoromethylphenyl group with a piperazinyl-fluorophenyl system and tetrahydrofuranmethyl. This modification likely reduces steric hindrance while introducing basicity from the piperazine ring .
  • Hexafluoro-Pentenyl Derivatives : N,N'-[(2Z,4Z)-1,1,1,5,5,5-Hexafluoro-2-penten-2-yl-4-ylidene]bis(1,3-benzodioxol-5-amine) () features a fluorinated alkene chain, offering enhanced hydrophobicity but reduced hydrogen-bonding capacity compared to the target’s hydroxy group .
Table 1: Substituent Comparison
Compound Key Substituents Electronic Effects
Target Compound Benzodioxolyl, hydroxy, trifluoromethylphenyl Moderate EWG, H-bond donor
Triazole-thiones [7–9] () Sulfonyl, difluorophenyl Strong EWG, tautomer stabilization
Piperazinyl-Fluorophenyl () Piperazinyl, fluorophenyl, tetrahydrofuranmethyl Basic piperazine, moderate EWG
Hexafluoro-Pentenyl () Hexafluoro-alkene, benzodioxolyl Strong EWG, high lipophilicity

Spectroscopic and Structural Insights

  • IR Spectroscopy : The target’s hydroxy group would show a broad νO-H peak (~3200–3600 cm⁻¹), while its amide C=O would absorb near 1660–1680 cm⁻¹. Triazole-thiones () lack C=O but exhibit νC=S (~1247–1255 cm⁻¹), absent in the target .
  • NMR Data : The trifluoromethyl group in the target would produce a distinct ¹⁹F signal near -60 ppm. Piperazinyl analogues () show split signals for the piperazine protons, whereas hexafluoro derivatives () display complex alkene-coupled ¹H/¹³C patterns .

Pharmacological Implications

  • Beta-3 Adrenoceptor (β3-AR) Agonists: highlights challenges in translating β3-AR agonist efficacy from rodents to humans due to receptor differences. The target’s trifluoromethyl group may enhance human β3-AR binding compared to less lipophilic analogues .

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-N'-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide, also referred to as compound S,S,R-5, has garnered attention for its potential biological activities, particularly in the fields of antidiabetic and antioxidant research. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a benzodioxole moiety and a trifluoromethylphenyl group, contributing to its unique pharmacological properties. Its molecular formula is C16H19F3N2O3C_{16}H_{19}F_3N_2O_3 with a molecular weight of approximately 368.34 g/mol.

Antidiabetic Activity

Recent studies have highlighted the compound's potential as a multitarget antidiabetic agent . The biological activity was evaluated through various in vitro assays targeting key enzymes involved in carbohydrate metabolism:

Enzyme IC50 (μM) Standard IC50 (μM) Inhibition (%)
α-Glucosidase6.282.00 (Acarbose)83.13
α-Amylase4.581.58 (Acarbose)78.85
PTP1B0.911.35 (Ursolic Acid)88.35
DPPH (Antioxidant)2.360.85 (Ascorbic Acid)-

The compound exhibited significant inhibitory activity against α-glucosidase and α-amylase, which are crucial for carbohydrate digestion and glucose absorption, indicating its potential utility in managing diabetes by delaying glucose uptake.

Molecular Docking Studies

Molecular docking studies provided insights into the binding interactions between the compound and its target enzymes. The results indicated favorable binding affinities, suggesting that the structural features of S,S,R-5 facilitate effective enzyme inhibition. The docking analysis revealed that the compound forms critical interactions with active site residues, enhancing its inhibitory potency against the tested enzymes .

Antioxidant Activity

The antioxidant capacity of S,S,R-5 was assessed using the DPPH radical scavenging assay, yielding an IC50 value of 2.36 μM. This activity suggests that the compound can effectively neutralize free radicals, thereby protecting cellular components from oxidative stress . The antioxidant properties are particularly relevant in the context of diabetes, where oxidative stress plays a significant role in disease progression.

Toxicity Assessment

Preliminary toxicity evaluations conducted on experimental models indicated that S,S,R-5 exhibited no significant adverse effects at doses up to 50 mg/kg in mice over a period of 72 hours. Behavioral assessments showed no lethality or harmful effects, supporting the safety profile of the compound for further studies .

Q & A

Q. Advanced

  • Docking Studies: Use AutoDock Vina or Schrödinger Suite to predict binding poses within falcipain-2/3’s active site, focusing on interactions with catalytic cysteine residues .
  • MD Simulations: Run microsecond-scale simulations (GROMACS/AMBER) to assess stability of ligand-protein complexes. Key metrics include RMSD (<2 Å) and hydrogen bond occupancy (>70%) .
  • Validation: Correlate computational results with enzymatic IC₅₀ assays (e.g., fluorogenic substrate cleavage inhibition) and site-directed mutagenesis of binding pocket residues .

What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Q. Basic

  • ¹H/¹³C NMR: Identify benzodioxole protons (δ 6.7–6.9 ppm), trifluoromethylphenyl group (δ 7.5–7.8 ppm), and hydroxyethyl amide protons (δ 3.4–4.2 ppm) .
  • HRMS: Confirm molecular weight (expected [M+H]⁺: ~451.12 Da) with <5 ppm error .
  • IR Spectroscopy: Detect carbonyl stretches (C=O at ~1680 cm⁻¹) and hydroxyl groups (broad peak ~3300 cm⁻¹) .

How do researchers resolve contradictions in biological activity data across different assay systems for this compound?

Q. Advanced

  • Orthogonal Assays: Compare results from cell-based (e.g., Plasmodium falciparum viability) vs. enzymatic (falcipain-2 inhibition) assays to isolate target-specific effects .
  • Assay Standardization: Control variables like serum concentration (e.g., 10% FBS vs. serum-free), pH (6.5–7.4), and incubation time (24–72 hrs) .
  • Isozyme Selectivity: Test against related proteases (e.g., human cathepsins) to rule off-target effects .

What are the primary biological targets and pathways implicated in the compound's pharmacological activity?

Q. Basic

  • Targets: Falcipain-2/3 (cysteine proteases critical for hemoglobin degradation in malaria parasites) .
  • Pathways: Inhibition disrupts erythrocytic stage parasite metabolism, leading to growth arrest.
  • Identification Methods: Affinity chromatography with immobilized compound, followed by LC-MS/MS of eluted proteins .

What strategies are employed to analyze the compound's stability under various physiological conditions, and how does degradation impact efficacy?

Q. Advanced

  • Forced Degradation Studies: Expose to acidic (pH 1.2), basic (pH 9.0), and oxidative (3% H₂O₂) conditions at 37°C for 24–72 hrs. Monitor via LC-MS for degradation products (e.g., hydrolyzed amide bonds) .
  • Thermal Stability: TGA/DSC to determine decomposition temperature (>150°C indicates solid-state stability) .
  • Bioactivity Correlation: Compare IC₅₀ of fresh vs. degraded samples in falcipain-2 assays; >20% loss suggests formulation optimization is needed .

How is the compound's purity assessed, and what thresholds are considered acceptable for in vitro vs. in vivo studies?

Q. Basic

  • HPLC-UV/ELSD: Use C18 columns (ACN/water gradient) with purity ≥95% for in vitro (e.g., enzyme assays) and ≥98% for in vivo (rodent PK studies) .
  • Elemental Analysis: Carbon/hydrogen/nitrogen content within 0.4% of theoretical values .

What role does the trifluoromethyl group play in the compound's pharmacokinetic properties, and how can this be quantitatively modeled?

Q. Advanced

  • Lipophilicity: Trifluoromethyl increases LogP by ~0.5–1.0 units (measured via shake-flask method), enhancing membrane permeability .
  • Metabolic Stability: CYP450 inhibition assays (e.g., CYP3A4) show reduced oxidative metabolism due to CF₃’s electron-withdrawing effects .
  • QSPR Modeling: Use VolSurf+ or ADMET Predictor to correlate structural descriptors (e.g., PSA, LogD) with bioavailability .

Which in vitro models are most appropriate for preliminary evaluation of the compound's therapeutic potential?

Q. Basic

  • Antimalarial: Plasmodium falciparum 3D7 culture (IC₅₀ ≤1 µM indicates high potency) .
  • Cytotoxicity: Human hepatocyte (HepG2) viability assays (CC₅₀ >50 µM for selectivity index >50) .

How can structure-activity relationship (SAR) studies guide the rational modification of this compound to enhance selectivity?

Q. Advanced

  • Derivatization: Synthesize analogs with modified benzodioxole (e.g., methyl substitution) or trifluoromethylphenyl groups .
  • CoMFA Analysis: Generate 3D-QSAR models to identify steric/electrostatic fields favoring falcipain-2 binding .
  • In Silico Screening: Virtual libraries of ~500 analogs prioritize candidates with predicted ΔG < -9 kcal/mol .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.